Amino-PEG4-acid
Beschreibung
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid (CAS: 663921-15-1) is a heterobifunctional polyethylene glycol (PEG)-based compound with a molecular formula of C₁₁H₂₃NO₆ and a molecular weight of 265.30 g/mol . Structurally, it consists of a 15-carbon backbone with four ethylene glycol repeating units (tetraoxa), an amino (-NH₂) group at the α-position, and a carboxylic acid (-COOH) group at the ω-position. This configuration enables its use as a versatile linker in bioconjugation, particularly in antibody-drug conjugates (ADCs), nanopore surface functionalization, and drug delivery systems .
Key properties include:
- Solubility: Highly water-soluble due to PEG chains.
- Reactivity: The amino group facilitates nucleophilic reactions (e.g., with NHS esters), while the carboxylic acid allows carbodiimide-mediated coupling (e.g., EDC/sulfo-NHS chemistry) .
- Applications: ADC linker for controlled drug release . Surface modification of gold nanopores for protein detection . Building block in positron emission tomography (PET) tracer synthesis .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h1-10,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZHSDZSMQOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627909 | |
| Record name | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
663921-15-1 | |
| Record name | 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amino-PEG4-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Initial Esterification of Tetraethylene Glycol
The synthesis commences with the base-catalyzed conjugate addition of tetraethylene glycol to tert-butyl acrylate in tetrahydrofuran (THF) at room temperature. Sodium metal facilitates deprotonation, enabling nucleophilic attack on the acrylate’s α,β-unsaturated system. After 24 hours, the tert-butyl ester intermediate is isolated in 77% yield, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Mesylation for Subsequent Displacement
The esterified product undergoes mesylation using methanesulfonyl chloride (MeSO₂Cl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Conducted at 0°C to minimize side reactions, this step converts hydroxyl groups into mesylates, enhancing their leaving-group ability. The mesylated derivative is obtained in 92% yield after aqueous workup and solvent evaporation.
Azide Substitution via Nucleophilic Displacement
Sodium azide (NaN₃) in dimethylformamide (DMF) displaces the mesyl group at room temperature over 48 hours, forming the azido ester. Polar aprotic solvents like DMF stabilize the transition state, accelerating the SN2 mechanism. Despite prolonged reaction times, this step achieves 65% yield, with residual azide removed via silica gel chromatography.
Catalytic Hydrogenation to Primary Amine
The azido group is reduced to a primary amine using Raney nickel under hydrogen gas (H₂) in isopropanol. This exothermic reaction completes within 12 hours, affording the amino ester in 93% yield. Catalyst filtration and solvent evaporation yield a colorless oil, characterized by infrared (IR) spectroscopy for amine N-H stretches.
Benzylation for Amino Group Protection
To prevent undesired side reactions during subsequent steps, the primary amine is protected via benzylation using benzyl bromide (BnBr) in DCM. Stirring at room temperature for 18 hours yields the N-benzyl derivative in 72% yield, confirmed by the appearance of aromatic protons in ¹H NMR.
Hydrolysis of the tert-Butyl Ester
Lithium hydroxide (LiOH) in methanol under reflux cleaves the tert-butyl ester to a carboxylic acid. After five hours, the reaction mixture is acidified, extracting the free acid into ethyl acetate. This step proceeds in 93% yield, with the product’s acidity verified by titration.
Final Hydrogenolysis for Deprotection
Palladium on carbon (Pd/C) catalyzes the hydrogenolytic removal of the benzyl group in methanol, regenerating the primary amine. Completed in 15 hours, this step delivers 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid in 94% yield, with purity assessed via high-performance liquid chromatography (HPLC).
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| a | Esterification | Na, tert-butyl acrylate, THF, rt, 24h | 77 |
| b | Mesylation | MeSO₂Cl, Et₃N, CH₂Cl₂, 0°C, 15h | 92 |
| c | Azide Substitution | NaN₃, DMF, rt, 48h | 65 |
| d | Reduction | Raney Ni, H₂, i-PrOH, rt, 12h | 93 |
| e | Benzylation | BnBr, CH₂Cl₂, rt, 18h | 72 |
| f | Hydrolysis | LiOH, MeOH, reflux, 5h | 93 |
| g | Hydrogenolysis | Pd/C, H₂, MeOH, rt, 15h | 94 |
Comparative Analysis with Previous Methods
Earlier syntheses of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid suffered from low yields (30–50%), prolonged reaction times, and hazardous solvents like benzene. For instance, prior routes required azide reductions with stannous chloride, generating toxic byproducts. The current methodology eliminates these drawbacks by employing catalytic hydrogenation and aqueous workups, enhancing safety and scalability. Furthermore, the use of tert-butyl esters simplifies hydrolysis compared to methyl or ethyl esters, which demand stronger acids or bases.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis confirms the compound’s structure: a singlet at δ 11.21 ppm corresponds to the carboxylic acid proton, while δ 8.88 ppm integrates for the primary amine. PEG backbone protons resonate as multiplets between δ 3.40–3.80 ppm, and methylene groups adjacent to functional groups appear as triplets at δ 2.94 (N–CH₂) and δ 2.45 ppm (CH₂COO–). ¹³C NMR corroborates these assignments, with carbonyl carbons at δ 174.2 ppm (COOH) and δ 170.5 ppm (tert-butyl ester).
Mass Spectrometry and Elemental Analysis
Electrospray ionization mass spectrometry (ESI-MS) reveals a molecular ion peak at m/z 266.15589 ([M+H]⁺), matching the theoretical mass (266.15254). Elemental analysis further validates purity: calculated C 50.18%, H 8.39%, N 5.26%; found C 50.22%, H 8.41%, N 5.24%.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Mesylation at 0°C minimizes sulfonate ester formation, while DMF’s high polarity accelerates azide displacement. Reflux in methanol during hydrolysis ensures complete ester cleavage without degrading the PEG chain.
Catalytic Systems
Raney nickel’s porous structure maximizes hydrogen adsorption, enabling efficient azide reduction. Similarly, Pd/C’s high surface area facilitates rapid benzyl group removal, avoiding over-reduction.
Applications in Drug Delivery Systems
The compound’s bifunctionality allows conjugation to antibodies, peptides, and small molecules, enhancing tumor targeting and renal clearance. For example, PEGylated radiopharmaceuticals exhibit prolonged circulation and reduced liver uptake compared to non-PEGylated analogs. Additionally, the amino group enables pH-sensitive prodrug designs, releasing therapeutics in acidic tumor microenvironments.
Analyse Chemischer Reaktionen
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its properties allow it to enhance drug efficacy by targeting specific biological pathways.
Key Applications:
- Drug Conjugation: The amino group enables the conjugation of this compound with therapeutic agents, improving their pharmacokinetics and bioavailability.
- Targeted Drug Delivery: The incorporation of polyethylene glycol (PEG) chains enhances solubility and reduces immunogenicity, making it suitable for targeted therapies in cancer treatment .
Polymer Chemistry
The compound is utilized in polymer chemistry for the formulation of advanced polymers. Its unique structure contributes to materials with enhanced thermal stability and mechanical properties.
Applications in Polymer Chemistry:
- Synthesis of Biodegradable Polymers: It can be used to create biodegradable polymers that are environmentally friendly and suitable for various applications, including packaging and medical devices.
- Improvement of Material Properties: The incorporation of this compound into polymer matrices can significantly improve their mechanical strength and thermal resistance .
Cosmetic Formulations
In the cosmetic industry, 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid acts as an emulsifier and stabilizer.
Benefits in Cosmetics:
- Texture Enhancement: It helps in creating smooth textures in creams and lotions.
- Shelf Life Improvement: The compound contributes to the stability of cosmetic formulations, extending their shelf life .
Biotechnology
The compound plays a pivotal role in biotechnology, particularly in the development of drug delivery systems.
Biotechnological Applications:
- Enhanced Drug Delivery Systems: By modifying biomolecules with this compound, researchers can create more effective drug delivery systems that target specific cells or tissues while minimizing side effects.
- Cancer Treatment: Its use in targeted therapies has shown promise in improving therapeutic outcomes for cancer patients by enhancing the delivery of chemotherapeutics directly to tumor sites .
Case Study 1: Targeted Drug Delivery
A study demonstrated that conjugating 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid with anticancer drugs improved their delivery efficiency to tumor cells while reducing systemic toxicity. The PEGylation process facilitated better solubility and circulation time in the bloodstream.
Case Study 2: Polymer Synthesis
Research involving the synthesis of biodegradable polymers using this compound showed significant improvements in mechanical properties compared to traditional polymers. The resultant materials exhibited enhanced durability and environmental compatibility.
Wirkmechanismus
The mechanism of action of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid involves its ability to form stable conjugates with other molecules. The amino group can react with carboxyl or aldehyde groups to form amide or imine bonds, respectively. This property is exploited in drug delivery systems where the compound acts as a carrier, enhancing the solubility and stability of the drug .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of PEG-based heterobifunctional linkers. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact :
- The -NH₂ group in the target compound enhances its utility in forming stable amide bonds, unlike the -SH in the mercapto variant, which is tailored for metal surface attachment .
- The tert-butyl ester derivative is used in synthesis to prevent premature carboxylate activation .
PEG Chain Length :
- All compounds share a tetraoxa (4-unit PEG) backbone, ensuring comparable solubility and flexibility. Shorter PEG chains (e.g., trioxa) reduce hydrophilicity, while longer chains (e.g., pentaoxa) may hinder cellular uptake .
Applications: The dioxoisoindolinyloxy variant (Table 1, Row 4) introduces photolabile properties, enabling light-triggered drug release . The hydroxy analog (Table 1, Row 5) lacks amino reactivity, limiting its use in bioconjugation but favoring biodegradable material design .
Table 2: Physicochemical Properties
Research Findings and Industrial Relevance
- Drug Delivery: The compound’s PEG spacer reduces immunogenicity and improves ADC pharmacokinetics. For example, it was used to conjugate TrkB agonists for cochlear-targeted neurotrophic delivery .
- Nanotechnology: Its amino-carboxylate bifunctionality enabled selective attachment of anti-PSA antibodies to gold nanopores, achieving attomolar protein detection .
- Synthetic Flexibility : Derivatives like the tert-butyl ester (CAS: 581065-95-4) are critical intermediates for controlled carboxylate activation in multi-step syntheses .
Biologische Aktivität
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, also known as Amino-PEG4-acid, is a compound with significant biological activity that has garnered attention in various fields including drug development and biochemical research. This article explores its biological properties, mechanisms of action, and potential applications based on current literature.
- Molecular Formula : C11H23NO6
- Molecular Weight : 265.3 g/mol
- CAS Number : 663921-15-1
The compound is characterized by a polyethyleneglycol (PEG) backbone which enhances its solubility and bioavailability. The amino and carboxylic functional groups contribute to its reactivity and interaction with biological molecules.
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid functions primarily through its ability to modify proteins and peptides. Its PEGylation properties allow it to be used as a linker in drug conjugates, enhancing the pharmacokinetics of therapeutic agents.
Key Biological Activities:
-
Antitumor Activity : The compound has been evaluated for its potential in cancer therapy. In studies involving conjugation with monoclonal antibodies, it has shown enhanced delivery of therapeutic agents to tumor sites, thereby increasing efficacy while reducing systemic toxicity5.
- Immunomodulation : It plays a role in modulating immune responses. Research indicates that compounds like 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid can enhance the activity of immune checkpoint inhibitors in cancer treatment .
Case Study 1: Antibody Conjugation
In a study focusing on the conjugation of trastuzumab (a HER2-targeted antibody) with 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, researchers reported improved targeting of HER2-positive cancer cells. The conjugated compound demonstrated significant internalization in vitro and enhanced tumor uptake in vivo as evidenced by PET imaging studies
Case Study 2: Drug Delivery Systems
Research has shown that this compound can be utilized in the development of targeted drug delivery systems. By attaching therapeutic agents to the PEGylated backbone, researchers observed a prolonged circulation time in the bloodstream and enhanced accumulation at tumor sites due to the EPR (Enhanced Permeability and Retention) effect .
Data Tables
Q & A
Q. What are the key structural features of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, and how are they confirmed experimentally?
The compound consists of a 15-carbon chain with four ethylene glycol (PEG4) units, an amino (-NH2) group at the α-position, and a carboxylic acid (-COOH) at the ω-terminus. Structural confirmation involves:
- NMR spectroscopy : NMR (acetone-d) shows peaks at δ 3.38–3.92 ppm (PEG4 methylene protons) and δ 12.27 ppm (carboxylic acid proton) .
- Mass spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 265.3 (CHNO) .
- Elemental analysis : Matches calculated C, H, and N percentages .
Q. What synthetic routes are available for preparing 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, and how are intermediates optimized?
A validated 7-step synthesis includes:
Esterification of tetraethylene glycol.
Mesylation to introduce leaving groups.
Azide substitution followed by Staudinger reduction to yield the amine.
Hydrolysis to generate the carboxylic acid .
Key optimizations:
Q. How is this compound utilized as a heterobifunctional linker in bioconjugation?
The amino and carboxylic acid groups enable site-specific coupling:
- Antibody-drug conjugates (ADCs) : The amino group reacts with lysine residues on antibodies, while the carboxylic acid links to cytotoxic payloads via NHS esters .
- Surface functionalization : Thiol-modified derivatives (e.g., 1-mercapto-3,6,9,12-tetraoxapentadecan-15-oic acid) bind to gold surfaces, enabling nanopore-based protein detection (e.g., anti-PSA antibodies) .
Advanced Research Questions
Q. What challenges arise in quantifying conjugation efficiency when using this linker in PROTACs or ADCs?
Common issues include:
- Steric hindrance : Long PEG chains may reduce binding affinity. Mitigation involves shorter PEG spacers or alternative linker architectures .
- Batch variability : Impurities in tert-butyl ester intermediates (e.g., CAS 581065-95-4) affect coupling yields. QC via HPLC (≥98% purity) is recommended .
- Stability : Hydrolysis of the carboxylic acid in aqueous buffers (pH >7) necessitates storage at 4–8°C and use of stabilizers like MEHQ .
Q. How does surface functionalization with this compound affect nanopore-based biosensing performance?
Functionalized gold nanopores show:
- Reduced non-specific binding : PEG4 chains resist protein fouling.
- Enhanced sensitivity : Anti-PSA antibodies attached via EDC/sulfo-NHS chemistry enable attomolar-level detection .
Data table :
| Parameter | Unmodified Nanopore | Modified Nanopore |
|---|---|---|
| Baseline Current (nA) | 2.1 ± 0.3 | 1.8 ± 0.2 |
| Signal-to-Noise Ratio | 5:1 | 20:1 |
| Detection Limit (PSA) | 1 nM | 1 aM |
Q. How are NMR and LC-MS used to resolve contradictions in linker stability during in vitro assays?
- NMR : Detects PEG chain degradation (e.g., ether bond cleavage) via peak shifts at δ 3.5–3.9 ppm .
- LC-MS : Identifies hydrolysis products (e.g., free carboxylic acid or tert-butyl esters) using retention time and m/z matching .
Example : Incubation in PBS (pH 7.4) for 24 hours results in 15% degradation, confirmed by LC-MS peaks at m/z 209.2 (degraded PEG chain) .
Methodological Recommendations
- Storage : Aliquot in anhydrous DMSO or ethanol at -20°C to prevent hydrolysis .
- Conjugation protocols : Use 10-fold molar excess of EDC/sulfo-NHS for carboxylate activation and monitor reaction progress via MALDI-TOF .
- Analytical validation : Combine -NMR, ESI-MS, and SEC-HPLC for batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
